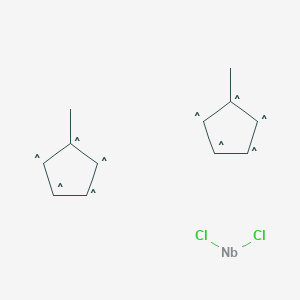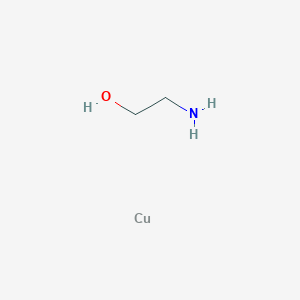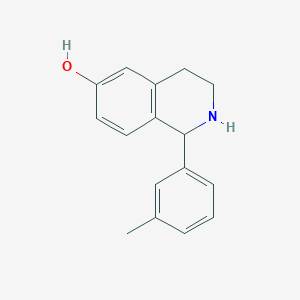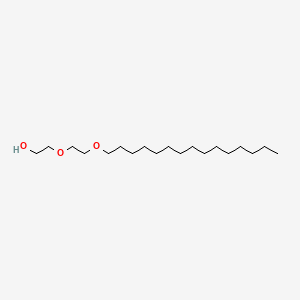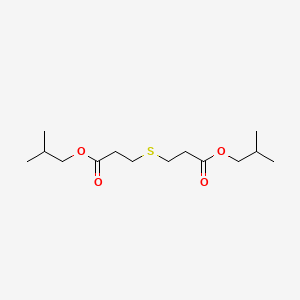
Diisobutyl 3,3'-thiodipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl 3,3’-thiodipropionate is an organic compound that belongs to the class of thiodipropionic acid esters. It is known for its antioxidant properties and is widely used in various industrial applications to prevent the oxidative degradation of materials. The compound has the molecular formula C14H26O4S and a molecular weight of 290.42 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisobutyl 3,3’-thiodipropionate can be synthesized through the esterification of thiodipropionic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of diisobutyl 3,3’-thiodipropionate involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the efficient production of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Diisobutyl 3,3’-thiodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohols and thiodipropionic acid.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isobutanol and thiodipropionic acid.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diisobutyl 3,3’-thiodipropionate has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Employed as a stabilizer in various industrial products, including plastics, rubbers, and lubricants.
Mecanismo De Acción
The antioxidant properties of diisobutyl 3,3’-thiodipropionate are attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing the propagation of oxidative damage. The presence of the thioether group in its structure enhances its antioxidant activity by providing additional sites for radical quenching.
Comparación Con Compuestos Similares
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Diisobutyl 3,3’-thiodipropionate is unique among its analogs due to its specific ester groups, which confer distinct physical and chemical properties. Its relatively low molecular weight and specific structural features make it particularly effective as an antioxidant in certain applications where other thiodipropionic acid esters may not perform as well.
Propiedades
Número CAS |
22695-02-9 |
|---|---|
Fórmula molecular |
C14H26O4S |
Peso molecular |
290.42 g/mol |
Nombre IUPAC |
2-methylpropyl 3-[3-(2-methylpropoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C14H26O4S/c1-11(2)9-17-13(15)5-7-19-8-6-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
IVXXVLUDEOIOKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CCSCCC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)

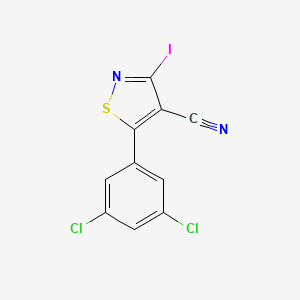
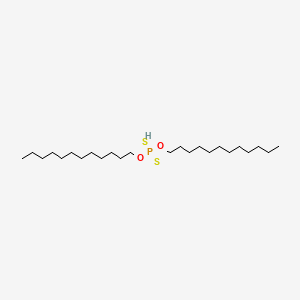
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
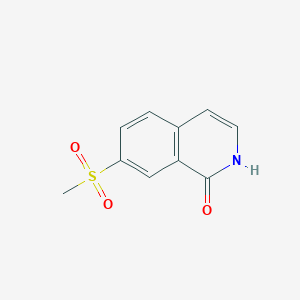



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
